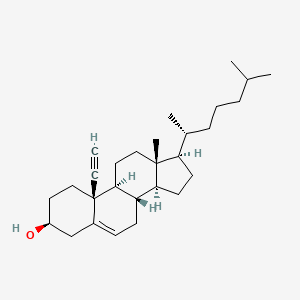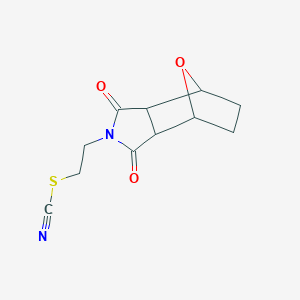
2-(2-Thiocyanatoethyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Thiocyanatoethyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione is a complex organic compound that features a thiocyanate group and an epoxyisoindole structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Thiocyanatoethyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione typically involves multiple steps, including the formation of the epoxyisoindole core and the introduction of the thiocyanate group. Common reagents and conditions might include:
Epoxidation: Using peracids or other oxidizing agents to introduce the epoxy group.
Thiocyanation: Introducing the thiocyanate group using thiocyanogen or other thiocyanating agents.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route for scalability, including considerations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially altering the thiocyanate group or the epoxy ring.
Reduction: Reduction reactions could target the epoxy ring or other functional groups.
Substitution: The thiocyanate group is a potential site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or peracids.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various derivatives with modified functional groups.
Applications De Recherche Scientifique
2-(2-Thiocyanatoethyl)hexahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione may have applications in:
Chemistry: As a building block for more complex molecules or as a reagent in synthetic chemistry.
Biology: Potential use in biochemical studies or as a probe for certain biological processes.
Medicine: Investigated for potential therapeutic properties or as a precursor to pharmaceutical compounds.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The pathways involved would be determined by the nature of these interactions and the biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Epoxyisoindoles: Compounds with similar epoxyisoindole structures.
Thiocyanate Derivatives: Compounds with thiocyanate functional groups.
Propriétés
Formule moléculaire |
C11H12N2O3S |
|---|---|
Poids moléculaire |
252.29 g/mol |
Nom IUPAC |
2-(1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl)ethyl thiocyanate |
InChI |
InChI=1S/C11H12N2O3S/c12-5-17-4-3-13-10(14)8-6-1-2-7(16-6)9(8)11(13)15/h6-9H,1-4H2 |
Clé InChI |
VMWQQPARVGVVGY-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C3C(C1O2)C(=O)N(C3=O)CCSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


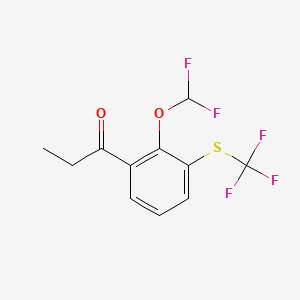

![(E)-2-(2-(tert-Butyl)-6-(2-(2,6,6-trimethyl-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl)vinyl)-4H-pyran-4-ylidene)malononitrile](/img/structure/B14075964.png)

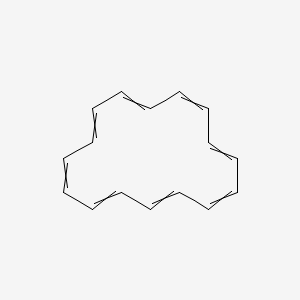

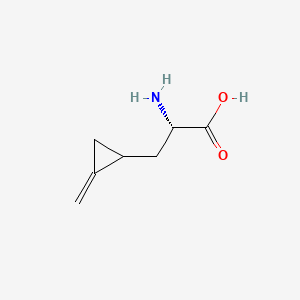


![tert-Butyl {3-hydroxy-6-({1-[(2-methoxyethyl)amino]-3-methyl-1-oxobutan-2-yl}amino)-6-oxo-1-phenyl-5-[(2,3,4-trimethoxyphenyl)methyl]hexan-2-yl}carbamate](/img/structure/B14076023.png)
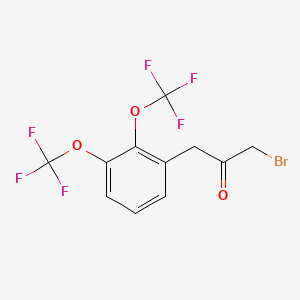
![Bicyclo[7.2.2]tridec-9-ene](/img/structure/B14076040.png)
![2,3,4,7-Tetramethylbenzo[b]thiophene](/img/structure/B14076045.png)
